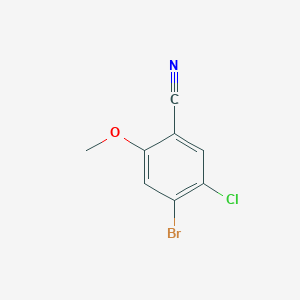

4-Bromo-5-chloro-2-methoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClNO |

|---|---|

Molecular Weight |

246.49 g/mol |

IUPAC Name |

4-bromo-5-chloro-2-methoxybenzonitrile |

InChI |

InChI=1S/C8H5BrClNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,1H3 |

InChI Key |

SWJSYMRZULXNOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)Cl)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 4 Bromo 5 Chloro 2 Methoxybenzonitrile

Mechanistic Investigations of Reaction Pathways

The reactivity of 4-Bromo-5-chloro-2-methoxybenzonitrile is dictated by the interplay of its electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile, bromo, and chloro substituents. This electronic landscape governs the feasibility and outcome of various reactions, particularly nucleophilic aromatic substitution and C-H bond activation.

Analysis of Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aryl halides. The generally accepted mechanism involves a two-step addition-elimination sequence proceeding through a negatively charged Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack, which is facilitated by the presence of electron-withdrawing groups that can stabilize the anionic intermediate.

In the case of this compound, the nitrile group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The relative positions of the halogens and the activating group are crucial in determining the reaction's feasibility. For an SNAr reaction to proceed efficiently, the electron-withdrawing group should be positioned ortho or para to the leaving group to allow for effective resonance stabilization of the Meisenheimer intermediate.

Examination of Competing Reaction Pathways and Selectivity Profiles

In molecules with multiple potential leaving groups, such as this compound, the issue of selectivity becomes paramount. The regiochemical outcome of a nucleophilic substitution reaction is influenced by both electronic and steric factors. The nitrile group at C1 exerts a strong electron-withdrawing effect, activating both the C4 (bromo) and C5 (chloro) positions towards nucleophilic attack.

The methoxy group at C2 is an electron-donating group, which would generally deactivate the ring towards nucleophilic attack. However, its ortho position to the nitrile group and meta to the chloro and bromo groups means its electronic influence on the reaction sites is complex.

Predicting the precise selectivity between the C-Br and C-Cl bonds in SNAr reactions of this compound without specific experimental data is challenging. Generally, the C-Cl bond is stronger than the C-Br bond, which might suggest that bromide is a better leaving group in the elimination step. However, as the nucleophilic attack is the rate-determining step, the relative electrophilicity of the carbon atoms attached to the halogens is a key factor.

Beyond classical SNAr, other reaction pathways could compete, such as benzyne formation under very strong basic conditions, although the presence of the activating nitrile group makes the SNAr pathway more likely under typical nucleophilic substitution conditions.

C-H Bond Activation Studies

Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of arenes, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. For this compound, the C-H bonds at positions 3 and 6 are potential sites for such transformations.

The directing-group-assisted C-H activation strategy is a common approach to achieve high regioselectivity. In this compound, the nitrile and methoxy groups could potentially act as directing groups. Palladium and rhodium are the most commonly employed catalysts for such transformations. For instance, palladium(II) catalysts are known to effect meta-C-H arylation and alkylation of arenes bearing nitrile-containing directing groups. Rhodium(III) catalysts are also highly effective for C-H activation, often showing high regioselectivity.

While specific studies on the C-H activation of this compound are not prevalent, research on related substituted benzonitriles and anisoles provides insights into the potential reactivity. The electronic environment of the C-H bonds, influenced by the surrounding substituents, will play a crucial role in determining the feasibility and selectivity of C-H activation.

Functional Group Interconversions and Derivatization Strategies

The nitrile, bromo, and chloro functionalities on this compound offer multiple handles for further chemical modifications, allowing for the expansion of the chemical space and the synthesis of a wide array of derivatives.

Reactivity of the Nitrile Functionality under Various Conditions

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The hydrolysis of benzonitriles to the corresponding benzoic acids can be achieved under both acidic and basic conditions. The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Studies on the hydrolysis of para-substituted benzonitriles in sulfuric acid have shown that electron-withdrawing groups can accelerate the reaction in highly concentrated acid, while they retard the reaction in more dilute acid, suggesting a change in the reaction mechanism.

Table 1: General Conditions for Nitrile Hydrolysis

| Reagents | Conditions | Product |

|---|---|---|

| H₂SO₄ / H₂O | Heat | Carboxylic Acid |

Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative). A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), and borane reagents. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of aromatic nitriles to benzylamines in excellent yields, with electron-withdrawing groups on the aromatic ring generally leading to faster reactions.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Product |

|---|---|

| LiAlH₄, then H₂O | Primary Amine |

| H₂, Catalyst (Pd, Pt, Ni) | Primary Amine |

Transformations at Bromine and Chlorine Centers for Expanded Chemical Space

The bromine and chlorine atoms on the aromatic ring are excellent handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an aryl halide is a powerful method for C-C bond formation. In dihaloarenes, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle often allows for selective coupling at the bromine position under carefully controlled conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with amines. Similar to the Suzuki coupling, selectivity for the more reactive C-Br bond can often be achieved. Catalyst selection can play a crucial role in directing the site of amination in polyhalogenated arenes.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to form aryl alkynes. The higher reactivity of aryl bromides over chlorides is also observed in this transformation, allowing for selective alkynylation at the C4 position.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation and copper-catalyzed cyanation (Rosenmund-von Braun reaction), provide alternative methods for forming C-O, C-N, and C-CN bonds at the halogenated positions.

The ability to selectively functionalize the bromine and chlorine centers, coupled with the versatile reactivity of the nitrile group, makes this compound a valuable and highly adaptable building block in organic synthesis.

Table 3: Common Cross-Coupling Reactions at Halogen Centers

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Palladium |

| Buchwald-Hartwig | Amine | C-N | Palladium |

| Sonogashira | Terminal Alkyne | C-C (alkyne) | Palladium/Copper |

Influence of Steric and Electronic Effects on Molecular Reactivity

The chemical reactivity of an aromatic compound is profoundly influenced by the substituents attached to the benzene (B151609) ring. In the case of this compound, the molecular reactivity is dictated by a complex interplay of the electronic and steric properties of the four substituents: a nitrile (-C≡N) group, a methoxy (-OCH₃) group, a bromine (-Br) atom, and a chlorine (-Cl) atom. These groups modulate the electron density of the aromatic ring and create steric constraints that determine the feasibility and outcome of chemical transformations.

Electronic Effects

Electronic effects are broadly categorized into inductive and resonance (or mesomeric) effects. lasalle.edu

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. The nitrile group, chlorine atom, and bromine atom are all more electronegative than carbon and therefore exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring. libretexts.org The oxygen atom of the methoxy group also has a -I effect due to its high electronegativity.

Resonance Effect (±R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. lasalle.edu

The methoxy group has a lone pair of electrons on the oxygen atom that can be delocalized into the ring, resulting in a strong electron-donating resonance effect (+R). This effect increases the electron density, particularly at the ortho and para positions relative to the methoxy group. lasalle.edu

The nitrile group has a carbon-nitrogen triple bond and withdraws electron density from the ring through resonance (-R), further decreasing the ring's nucleophilicity, especially at the ortho and para positions. lasalle.edu

The cumulative result of these effects is a highly polarized and generally electron-deficient aromatic ring. The powerful electron-withdrawing nature of the nitrile group, augmented by the inductive effects of the halogens, dominates the electron-donating resonance effect of the methoxy group. This renders the molecule susceptible to certain reaction types while inhibiting others.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|---|

| -C≡N (Nitrile) | C1 | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating |

| -OCH₃ (Methoxy) | C2 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating |

| -Cl (Chloro) | C5 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating |

| -Br (Bromo) | C4 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating |

Steric Effects

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. libretexts.org In this compound, the substituents are positioned in a way that creates significant steric crowding.

The methoxy group at the C2 position and the chlorine atom at the C5 position are relatively bulky.

The proximity of the methoxy group to the C1-nitrile and C3-hydrogen creates a sterically hindered environment on one side of the molecule.

Similarly, the adjacent bromo and chloro substituents at C4 and C5, respectively, create steric congestion.

These steric factors can influence the regioselectivity of reactions by blocking access to certain positions on the ring for incoming reagents. libretexts.org For instance, attack at the C3 or C6 positions may be sterically hindered by the adjacent methoxy or chloro groups, respectively.

Predicted Chemical Reactivity

The combination of these electronic and steric factors allows for predictions regarding the compound's reactivity in key aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r): The aromatic ring of this compound is electron-deficient due to the potent electron-withdrawing effects of the nitrile and halogen substituents. This makes the molecule highly activated for SNA_r reactions. The positions ortho and para to the strongly deactivating nitrile group are particularly electrophilic. Both the bromine at C4 (para to -CN) and the chlorine at C5 (meta to -CN) are potential leaving groups. Generally, the C-Br bond is weaker than the C-Cl bond, and its position para to the strongly activating nitrile group makes the C4 carbon the most probable site for nucleophilic attack.

| Reaction Type | Predicted Reactivity | Most Probable Site of Attack | Justification |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNA_r) | High | C4 (Displacement of -Br) | Ring is highly electron-deficient. C4 is para to the strongly activating -CN group, and C-Br is a good leaving group. |

| Electrophilic Aromatic Substitution (SEA_r) | Very Low | C3 | Ring is strongly deactivated by -CN, -Cl, and -Br groups. C3 is ortho to the activating -OCH₃ group and meta to the -CN group. |

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Chloro 2 Methoxybenzonitrile

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of many-body systems. For the analysis of 4-Bromo-5-chloro-2-methoxybenzonitrile, DFT calculations are employed to predict its optimized geometry, electronic distribution, and spectroscopic features. These theoretical predictions are crucial for understanding the molecule's stability, reactivity, and potential applications.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Conformational analysis is particularly relevant for the methoxy (B1213986) group (-OCH3), which can rotate relative to the benzene (B151609) ring. Theoretical studies on similar molecules, such as 1-chloro- and 1-bromo-2-propanol, have demonstrated the importance of intramolecular interactions, like hyperconjugation, in determining the most stable conformer. For this compound, DFT calculations would likely reveal the preferred orientation of the methoxy group, influenced by steric hindrance from the adjacent chloro and bromo substituents, as well as electronic interactions with the aromatic ring. The planarity of the benzene ring and the orientation of the nitrile group would also be key parameters determined through geometry optimization.

Table 1: Predicted Geometrical Parameters of a Closely Related Molecule (5-Bromo-2-methoxybenzonitrile)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | --- | --- |

| C-Cl | --- | --- |

| C-O | --- | --- |

| O-CH3 | --- | --- |

| C≡N | --- | --- |

| C-C (aromatic) | --- | --- |

| C-C-C (aromatic) | --- | --- |

| C-O-C | --- | --- |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy group, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the aromatic ring. The presence of halogen atoms (bromine and chlorine) can also influence the energies of the frontier orbitals. DFT calculations can provide precise energy values for the HOMO and LUMO, allowing for the determination of the HOMO-LUMO gap. This information is vital for predicting the molecule's behavior in chemical reactions and its potential as a precursor in organic synthesis. A lower HOMO-LUMO energy gap is often associated with higher chemical reactivity and polarizability.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Property | Value (eV) |

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Energy Gap (ΔE) | --- |

Note: Specific energy values for this compound require dedicated DFT calculations.

Charge Distribution Analysis and Molecular Electrostatic Potential (MEP) Mapping

Charge distribution analysis provides insights into the electronic landscape of a molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for predicting its reactivity towards electrophilic and nucleophilic attacks.

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and the presence of a lone pair of electrons. The oxygen atom of the methoxy group would also exhibit a negative potential. The hydrogen atoms of the methyl group and the aromatic ring are expected to be in regions of positive potential. The halogen atoms will have a dual nature, with a region of positive potential (the σ-hole) on the outermost portion of the atom along the C-X bond axis, and a region of negative potential around the sides. This detailed picture of the charge distribution is invaluable for understanding intermolecular interactions and predicting the sites of reaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, describing it in terms of Lewis-like structures with localized bonds and lone pairs. NBO analysis can quantify the delocalization of electron density, which is a measure of the electronic communication between different parts of a molecule.

Vibrational Frequency Calculations and Experimental Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. By comparing the calculated vibrational spectrum with the experimentally obtained spectrum, it is possible to make detailed assignments of the observed vibrational bands to specific molecular motions.

For this compound, the vibrational spectrum will exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups, including the C≡N stretch of the nitrile group, the C-O-C stretches of the methoxy group, the C-H stretches of the aromatic ring and the methyl group, and the C-Br and C-Cl stretches. Theoretical calculations on similar molecules like 5-Bromo-2-methoxybenzonitrile have shown good agreement between the calculated and experimental vibrational frequencies. This correlation is essential for confirming the molecular structure and understanding the intramolecular forces.

Table 3: Predicted and Experimental Vibrational Frequencies of a Closely Related Molecule (5-Bromo-2-methoxybenzonitrile)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C≡N stretch | --- | --- | Nitrile group |

| C-O-C stretch | --- | --- | Methoxy group |

| Aromatic C-H stretch | --- | --- | Benzene ring |

| C-Br stretch | --- | --- | Bromo substituent |

| C-Cl stretch | --- | --- | Chloro substituent |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies. Computational chemistry plays a crucial role in the design and prediction of the NLO properties of new materials. The NLO response of a molecule is related to its hyperpolarizability (β), which describes the non-linear change in the dipole moment of a molecule in the presence of a strong electric field.

Molecules with large hyperpolarizability values are promising candidates for NLO applications. The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In this compound, the methoxy group can act as an electron-donating group, while the nitrile group is an electron-withdrawing group. The aromatic ring provides the π-conjugated bridge.

DFT calculations can be used to compute the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) of this compound. A computational study on 5-Bromo-2-methoxybenzonitrile has demonstrated the utility of DFT in predicting NLO properties. The calculated hyperpolarizability of the target molecule would provide a theoretical assessment of its potential as an NLO material.

Table 4: Calculated Non-Linear Optical (NLO) Properties of a Closely Related Molecule (5-Bromo-2-methoxybenzonitrile)

| Property | Calculated Value |

| Dipole Moment (μ) | --- |

| Mean Polarizability (α) | --- |

| First Hyperpolarizability (β) | --- |

Theoretical Assessment of Polarizability and Hyperpolarizability

The interaction of a molecule with an external electric field is described by its polarizability and hyperpolarizability. These nonlinear optical (NLO) properties are of significant interest due to their potential applications in materials science, particularly in the development of new technologies for optical communication and data storage. Theoretical calculations, often employing DFT methods, are essential for predicting these properties.

The polarizability of a molecule determines its linear response to an electric field, while the first hyperpolarizability governs its second-order nonlinear response. For a molecule like this compound, the presence of electron-donating (methoxy) and electron-withdrawing (bromo, chloro, and nitrile) groups can lead to significant intramolecular charge transfer, which is a key factor in enhancing NLO properties.

Table 1: Theoretical NLO Parameters (Hypothetical Data for Illustrative Purposes)

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| Average Polarizability (α) | 25.0 x 10⁻²⁴ | esu |

| Anisotropy of Polarizability (Δα) | 8.2 x 10⁻²⁴ | esu |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide valuable insights into the ultraviolet-visible (UV-Vis) absorption characteristics of a compound. This information is crucial for understanding the electronic structure and potential photochemical behavior of the molecule.

For this compound, a TD-DFT analysis would reveal the nature of the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic and nitrile-containing compounds. The calculated maximum absorption wavelength (λₘₐₓ) can be compared with experimental data to validate the computational methodology. The analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the charge transfer characteristics of the excited states.

Table 2: Predicted Electronic Transitions from TD-DFT (Hypothetical Data for Illustrative Purposes)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.10 | 302 | 0.15 |

| HOMO-1 → LUMO | 4.55 | 272 | 0.08 |

Thermochemical Parameters and Thermodynamic Stability Analyses

Theoretical calculations can provide reliable predictions of various thermochemical parameters, which are essential for understanding the thermodynamic stability and reactivity of a molecule. These parameters are typically calculated from the vibrational frequencies obtained through DFT calculations at a specific level of theory and basis set.

Key thermochemical parameters include the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). By analyzing these properties at different temperatures, it is possible to understand the thermal behavior of this compound. For instance, the heat capacity (Cᵥ) indicates how the molecule's ability to store thermal energy changes with temperature. The relationship between these thermodynamic functions and temperature can be used to predict the spontaneity of reactions and the stability of the compound under various conditions.

Table 3: Calculated Thermodynamic Parameters at 298.15 K (Hypothetical Data for Illustrative Purposes)

| Parameter | Calculated Value | Units |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | 75.2 | kcal/mol |

| Enthalpy (H) | 82.5 | kcal/mol |

| Entropy (S) | 95.8 | cal/mol·K |

| Gibbs Free Energy (G) | 53.9 | kcal/mol |

Emerging Applications and Research Directions for 4 Bromo 5 Chloro 2 Methoxybenzonitrile in Scientific Disciplines

Applications in Advanced Organic Synthesis and Building Block Chemistry

As a halogenated benzonitrile (B105546), 4-bromo-5-chloro-2-methoxybenzonitrile is structurally positioned to be a versatile building block in organic synthesis. The presence of multiple, distinct functional groups on the benzene (B151609) ring allows for a variety of chemical transformations. Benzonitrile compounds are recognized as valuable intermediates in organic synthesis because the nitrile group can be hydrolyzed to produce carboxylic acids or reduced to form amines guidechem.com.

The bromine and chlorine atoms offer sites for various coupling reactions, which are fundamental for creating new carbon-carbon bonds. Specifically, the bromine atom is often more reactive in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings compared to the chlorine atom nbinno.com. This differential reactivity allows for selective, stepwise modifications of the aromatic ring, making it a valuable intermediate for constructing complex molecular frameworks nbinno.com. This strategic utility is crucial for creating libraries of compounds for screening in drug discovery and other research areas.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Bromine Atom | Palladium-Catalyzed Cross-Coupling | Aryl or Alkyl Substituted Derivative |

| Nitrile Group | Reduction | Primary Amine (Benzylamine derivative) |

Potential as Key Intermediates in Medicinal Chemistry and Pharmaceutical Research

The structural motifs present in this compound are frequently found in molecules of medicinal importance. Benzonitrile derivatives serve as precursors and intermediates in the synthesis of numerous pharmaceuticals semanticscholar.org. For instance, related compounds like 4-bromo-2-chlorobenzonitrile are utilized as intermediates in the synthesis of antidepressants, antipsychotics, and anti-inflammatory drugs nbinno.com. Diarylsulphonamides, which can be synthesized from intermediates with similar structures, are known to possess anticancer properties nih.gov.

The combination of halogens and a methoxy (B1213986) group on the benzonitrile scaffold can influence the molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity and metabolic stability. While direct biological activity studies on this compound are not prominent, its structure makes it a candidate for the synthesis of novel therapeutic agents . The compound serves as a scaffold that can be further elaborated to target various biological systems.

Utility in Materials Science for Functional Chemical Systems

Substituted benzonitriles are explored for their applications in materials science due to their electronic and structural properties semanticscholar.orgchemimpex.com. The polarity of the nitrile group and the presence of halogens can impart specific characteristics relevant to the development of functional materials.

While specific research on this compound in liquid crystal development is not available, the benzonitrile core is a well-established component in many liquid crystalline compounds. The rigid, rod-like shape and the strong dipole moment of the nitrile group are key features that promote the formation of liquid crystal phases. The specific arrangement of substituents on the benzene ring influences the material's melting point, clearing point, and mesophase behavior.

Benzonitrile derivatives are investigated for their role in electronic materials semanticscholar.org. Organic molecules with donor-acceptor structures are often used as dye sensitizers in dye-sensitized solar cells (DSSCs) researchgate.net. The nitrile group can act as an electron-withdrawing group (acceptor), and the methoxy group can serve as an electron-donating group. This intramolecular charge transfer character is crucial for the light-harvesting efficiency of dye sensitizers researchgate.net. The specific properties of this compound for these applications would require further empirical investigation.

Benzonitrile-containing compounds can be used as intermediates for polymers and as epoxy curing agents semanticscholar.org. The thermal and mechanical properties of polymers can be modified by incorporating aromatic units with specific functional groups. The halogens on this compound could potentially enhance flame retardancy or be used as sites for polymerization or cross-linking.

Significance in Agrochemical Development

Benzonitrile-based compounds are important intermediates in the agrochemical industry for the production of pesticides and herbicides semanticscholar.orgnbinno.com. For example, 4-bromo-2-chlorobenzonitrile is a key intermediate in the synthesis of various fungicides and insecticides used to protect crops nbinno.com. The specific combination of functional groups in this compound suggests it could serve as a precursor for new agrochemicals with potentially novel modes of action or improved efficacy.

Table 2: Summary of Potential Applications

| Scientific Discipline | Specific Application Area | Rationale based on Structural Features |

|---|---|---|

| Organic Synthesis | Versatile Building Block | Multiple reactive sites (Br, Cl, CN, OCH₃) for stepwise synthesis. |

| Medicinal Chemistry | Pharmaceutical Intermediate | Core scaffold for synthesizing biologically active molecules. |

| Materials Science | Liquid Crystals, OLEDs, Polymers | Dipolar nitrile group and rigid aromatic core. |

| Agrochemicals | Pesticide/Herbicide Synthesis | Known utility of benzonitriles in agrochemical intermediates. |

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Bromo-5-chloro-2-methoxybenzonitrile, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves sequential functionalization of the benzene ring. For example:

Methoxylation : Introduce the methoxy group at position 2 via nucleophilic aromatic substitution (e.g., using NaOMe/Cu catalysis) or protection/deprotection strategies .

Halogenation : Bromination and chlorination are performed under controlled conditions. Electrophilic halogenation (e.g., Br₂/FeCl₃ or N-bromosuccinimide for Br; Cl₂/FeCl₃ for Cl) may require directing groups (e.g., methoxy or nitrile) to ensure regioselectivity .

Cyanide Introduction : Nitrile groups can be introduced via Rosenmund-von Braun reaction (CuCN with aryl halides) or cyanation using Pd catalysis .

Optimization Tips :

- Monitor reaction temperature to avoid over-halogenation.

- Use catalysts like Pd(PPh₃)₄ for cross-coupling steps to improve yield .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ ~3.9 ppm, aromatic protons split by adjacent halogens) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical [M+H]⁺ for C₈H₄BrClNO: 260.88) .

- X-ray Crystallography : Resolves ambiguous substituent positions. Use SHELX programs for refinement, especially with twinned or disordered crystals .

- HPLC : Quantifies purity (>97% as per commercial standards ).

Advanced: How can regioselectivity challenges in bromination and chlorination be addressed during synthesis?

Methodological Answer:

- Directing Groups : The methoxy group (ortho/para-directing) and nitrile (meta-directing) influence halogen placement. For example, bromine may preferentially occupy the para position to nitrile .

- Protection Strategies : Temporarily protect reactive sites (e.g., silyl ethers for methoxy) to control halogenation order .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature. Faster reactions favor kinetic products (e.g., meta-Cl if steric hindrance exists) .

Advanced: How should researchers resolve contradictory crystallographic data for halogenated benzonitriles?

Methodological Answer:

- Data Collection : Ensure high-resolution datasets (e.g., synchrotron sources for weak diffractors).

- Refinement Tools : Use SHELXL for robust refinement of disordered atoms or twinning. Validate with R-factor convergence (<5% discrepancy) .

- Complementary Techniques : Pair crystallography with NOESY NMR to confirm spatial arrangements .

Basic: What purification methods effectively remove halogenated byproducts?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc). Halogenated byproducts often have higher polarity and elute later .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. For example, 4-Bromo-2-chlorobenzonitrile recrystallizes in >97% purity .

- HPLC Prep-Scale : Reverse-phase C18 columns isolate trace impurities .

Advanced: How can cross-coupling reactions be optimized for functionalizing this compound?

Methodological Answer:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids. The nitrile group is generally stable under these conditions. Note that bromine may react preferentially over chlorine due to higher leaving-group ability .

- Catalyst Screening : Test ligands (e.g., SPhos, XPhos) to enhance reactivity with sterically hindered positions .

- Reaction Monitoring : Employ LC-MS to track intermediate formation and avoid over-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.